molecular formula C18H19N3O4S B5116242 2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide

2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide

Cat. No.: B5116242
M. Wt: 373.4 g/mol
InChI Key: AJWXAPQDRANYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidinyl group, a sulfonylamino group, and a benzamide moiety, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the conditions.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Amines or alcohols derived from the reduction of the sulfonylamino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
  • N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

Uniqueness

2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-18(23)15-5-1-2-6-16(15)20-26(24,25)14-10-8-13(9-11-14)21-12-4-3-7-17(21)22/h1-2,5-6,8-11,20H,3-4,7,12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWXAPQDRANYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.